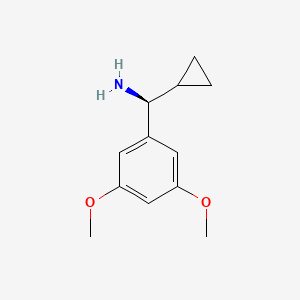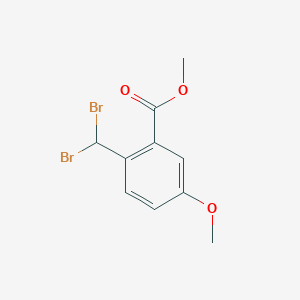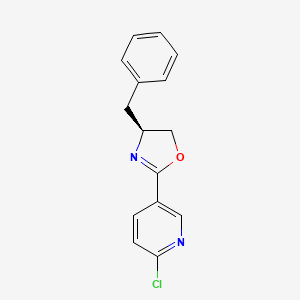![molecular formula C14H14OS B12843741 [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methylsulfanyl group attached to one of the phenyl rings and a methanol group attached to the other phenyl ring. The molecular formula of this compound is C14H14OS, and it has a molecular weight of 230.32 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid. This reaction is usually catalyzed by palladium and requires a base such as potassium carbonate.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the biphenyl compound with a methylthiol reagent in the presence of a base.
Introduction of Methanol Group: The final step involves the introduction of the methanol group through a reduction reaction. This can be achieved by reacting the biphenyl compound with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group. Reducing agents such as LiAlH4 or NaBH4 are commonly used.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Biphenyl derivatives
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and medicinal chemistry.
Medicine
In medicine, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is investigated for its therapeutic potential. It may be used as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets and pathways. The methylsulfanyl group may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed biological effects. The methanol group may also play a role in the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]acetonitrile: This compound has a similar structure but with an acetonitrile group instead of a methanol group.
4-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl: This compound has a methyl group instead of a methanol group.
Uniqueness
The presence of both the methylsulfanyl and methanol groups in [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H14OS |
|---|---|
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
[4-(4-methylsulfanylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
IMJUIJRAAQVLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
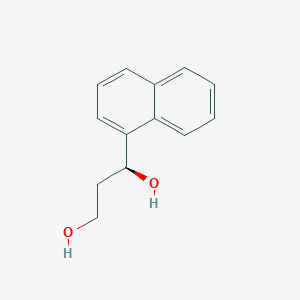
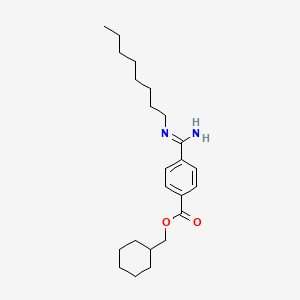
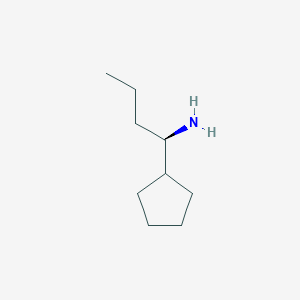

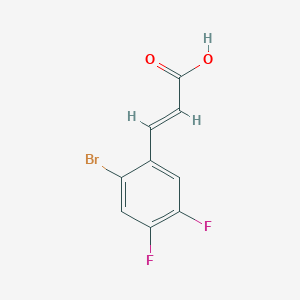
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)

